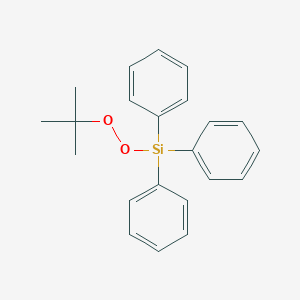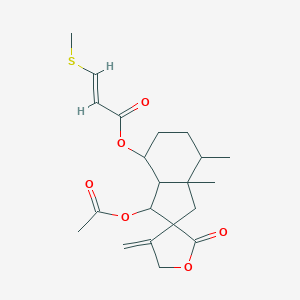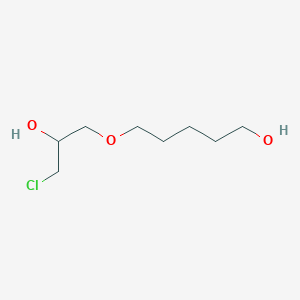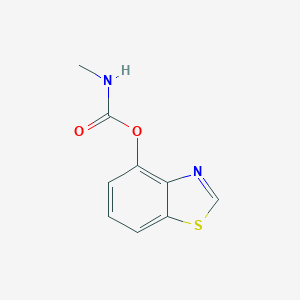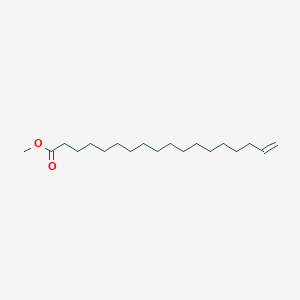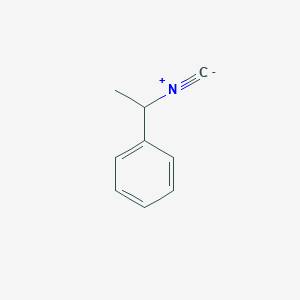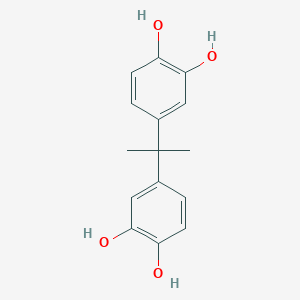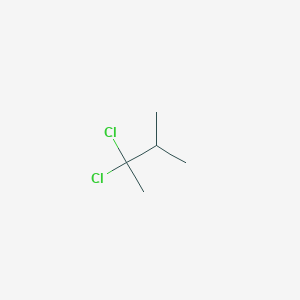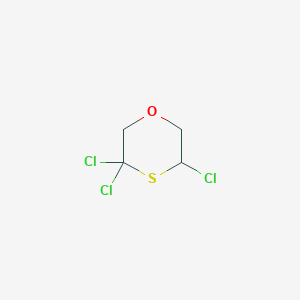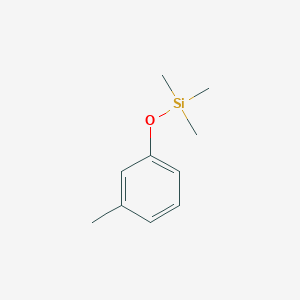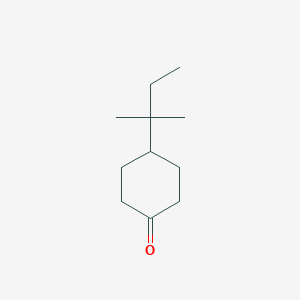
4-tert-Pentylcyclohexanone
Vue d'ensemble
Description
4-tert-Pentylcyclohexanone is a chemical compound that is a derivative of cyclohexanone with a tert-pentyl group attached to the ring. It is a key intermediate in the synthesis of various polymers and has been studied for its potential applications in materials science and organic synthesis. The tert-pentyl group is a bulky substituent that can influence the physical and chemical properties of the compound, as well as its reactivity in chemical reactions .
Synthesis Analysis
The synthesis of derivatives of this compound involves various organic synthesis techniques. For instance, a bulky pendent bis(ether anhydride) was prepared starting from a related compound, 1,1-bis(4-hydroxyphenyl)-4-tert-butylcyclohexane, which underwent nitro-displacement, alkaline hydrolysis, and dehydration to form the desired bis(ether anhydride) . Another study reported the synthesis of a model compound from 4-tert-butyl-cyclohexanone with benzaldehyde, which was characterized by elemental and spectral analyses . Additionally, enantioselective deprotonation of 4-tert-butylcyclohexanone was examined using chiral lithium amides, showcasing the compound's utility in stereoselective reactions .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using various analytical techniques. Spectral analyses, such as Fourier transform infrared spectrometer (FT-IR) and nuclear magnetic resonance (1H-NMR), have been employed to confirm the structures of synthesized polymers and copolymers . X-ray analysis has been used to determine the degree of crystallinity in certain derivatives .
Chemical Reactions Analysis
This compound and its derivatives participate in a variety of chemical reactions. For example, they have been used in the synthesis of conducting polymers and copolymers through solution polycodensation , and in the formation of thermotropic liquid crystalline copoly(arylidene-ether)s . The compound has also been involved in transfer hydro-tert-butylation reactions and in the synthesis of new cyclohexanol products through condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been extensively studied. These compounds exhibit excellent solubility in various organic solvents and have high glass transition temperatures, indicating their potential for use in high-performance materials . The thermal properties, such as stability and decomposition temperatures, have been evaluated using thermogravimetric analysis (TGA) and differential scanning calorimeter (DSC) . The electrochemical behavior of this compound semicarbazone and its Co(II) complex has been investigated, revealing insights into their redox properties and potential applications in sensing or catalysis . Additionally, the biological activity of certain derivatives has been assessed, showing properties such as antibacterial activity and insect attractant properties .
Applications De Recherche Scientifique
Biotransformation Using Anthracnose Fungi : 4-tert-Pentylcyclohexanone was transformed mainly to trans-4-tert-Pentylcyclohexanol by anthracnose fungi, demonstrating its potential in biotransformation processes (Okamura, Miyazawa, & Kameoka, 1999).
Adsorption Kinetics on Bismuth Single Crystal Planes : The study of adsorption kinetics of related compounds, such as 2-methyl-2-butanol, on bismuth crystal planes can provide insights into the interactions of similar molecules like this compound in electrochemical environments (Nurk, Jänes, Lust, & Lust, 2001).
Continuous-Flow Biocatalytic Process for Fragrance Synthesis : this compound is related to commercial fragrances like leather cyclohexanol and woody acetate. Their stereoselective reduction by alcohol dehydrogenases (ADHs) and subsequent enzymatic acetylation demonstrates the chemical's potential in fragrance production (Tentori et al., 2020).
Crystal Structure Analysis : Understanding the crystal structure of related compounds, such as 2,4-bis(2-chlorophenyl)-7-tert-pentyl-3-azabicyclo[3.3.1]nonan-9-one, can inform the physical and chemical properties of this compound (Park, Ramkumar, & Parthiban, 2014).
Mechanistic Study of Acetylation Reactions : Investigating the acetylation mechanisms of similar compounds can provide insights into possible reactions and applications of this compound in synthetic chemistry (Xu et al., 2005).
Keto-Enolic Tautomerization in Solid State : The study of deuteration and tautomerization in related compounds, like 4-tert-butylcyclohexanone, can offer insights into the solid-state chemistry of this compound (Lamartine, 1992).
Propriétés
IUPAC Name |
4-(2-methylbutan-2-yl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-4-11(2,3)9-5-7-10(12)8-6-9/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSKAMGZSIRJAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047127 | |
| Record name | 4-(tert-Pentyl)-cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16587-71-6 | |
| Record name | 4-tert-Amylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16587-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Pentylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016587716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Amylcyclohexanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanone, 4-(1,1-dimethylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(tert-Pentyl)-cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-pentylcyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TERT-PENTYLCYCLOHEXANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5380BWU79X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the stereoselective reduction of 4-tert-Pentylcyclohexanone by anthracnose fungi?
A1: The research highlights the ability of various anthracnose fungi, particularly Colletotrichum lindemuthianum (C-3), to perform a stereoselective reduction of this compound to predominantly yield trans-4-tert-Pentylcyclohexanol. [] This is significant because it demonstrates the potential of these fungi as biocatalysts for producing specific stereoisomers, which are often crucial in pharmaceutical applications where different isomers can exhibit distinct biological activities. The observed stereoselectivity (a 1:5.5 ratio of cis- to trans-alcohol after 7 days) suggests that the fungal enzymes responsible for the reduction exhibit a preference for a specific orientation of the substrate during the reaction. [] This discovery opens avenues for exploring the use of these fungi in biocatalytic processes for synthesizing chiral compounds with potential applications in various fields.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



